2-Butylidene-1,1-dimethylcyclohexane

Molecular Weight Boiling Point Volatility

2-Butylidene-1,1-dimethylcyclohexane (CAS 114048-89-4) is a synthetic alkene belonging to the alkylidenecyclohexane class, characterized by a geminal dimethyl substitution at the 1-position and a butylidene side chain at the 2-position (C12H22, MW 166.30 g/mol). It is primarily utilized as a research intermediate and reference standard in fragrance chemistry, where the gem-dimethylcyclohexane scaffold is known to influence conformational rigidity and olfactory properties.

Molecular Formula C12H22
Molecular Weight 166.30 g/mol
CAS No. 114048-89-4
Cat. No. B14290463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butylidene-1,1-dimethylcyclohexane
CAS114048-89-4
Molecular FormulaC12H22
Molecular Weight166.30 g/mol
Structural Identifiers
SMILESCCCC=C1CCCCC1(C)C
InChIInChI=1S/C12H22/c1-4-5-8-11-9-6-7-10-12(11,2)3/h8H,4-7,9-10H2,1-3H3
InChIKeyJFSTVHWJGVKSMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butylidene-1,1-dimethylcyclohexane (CAS 114048-89-4): Sourcing Guide for a Gem-Dimethyl Cyclohexane Research Intermediate


2-Butylidene-1,1-dimethylcyclohexane (CAS 114048-89-4) is a synthetic alkene belonging to the alkylidenecyclohexane class, characterized by a geminal dimethyl substitution at the 1-position and a butylidene side chain at the 2-position (C12H22, MW 166.30 g/mol) [1]. It is primarily utilized as a research intermediate and reference standard in fragrance chemistry, where the gem-dimethylcyclohexane scaffold is known to influence conformational rigidity and olfactory properties [2]. Its predicted physicochemical profile includes a boiling point of 209.4±7.0 °C, a density of 0.852±0.06 g/cm³, and a high LogP of 4.7, distinguishing it from simpler alkylidenecyclohexanes [1].

Why Unsubstituted Butylidenecyclohexane Analogs Cannot Substitute for 2-Butylidene-1,1-dimethylcyclohexane


Direct replacement of 2-butylidene-1,1-dimethylcyclohexane with a generic butylidenecyclohexane (C10H18, MW 138.25 g/mol) or a ketone analog such as 2-butylidene-1-cyclohexanone (C10H16O, MW 152.23 g/mol) introduces significant deviations in volatility, lipophilicity, and conformational behavior [1][2]. The target compound's higher molecular weight (+20% vs. butylidenecyclohexane) and elevated LogP (4.7 vs. ~4.6 for 1-butyl-2-methylidenecyclohexane) directly impact chromatographic retention, formulation partitioning, and odorant receptor interactions in fragrance research [1][3]. Additionally, the gem-dimethyl group imposes a unique conformational bias that is absent in non-geminal analogs, which is a critical determinant of olfactory character in this compound class [2].

Quantitative Differentiation Evidence for 2-Butylidene-1,1-dimethylcyclohexane vs. Structural Analogs


Molecular Weight and Volatility Differentiate 2-Butylidene-1,1-dimethylcyclohexane from Unsubstituted Butylidenecyclohexane

The molecular weight of 2-butylidene-1,1-dimethylcyclohexane is 166.30 g/mol, which is approximately 20% higher than that of butylidenecyclohexane (138.25 g/mol) [1]. This mass difference correlates with a higher predicted boiling point of 209.4±7.0 °C compared to 184.95 °C for butylidenecyclohexane [1]. The 24.5 °C increase in boiling point indicates significantly lower volatility, which affects headspace concentration in fragrance applications and gas chromatographic retention times during analytical characterization.

Molecular Weight Boiling Point Volatility

Lipophilicity Advantage: Higher LogP over a Mono-Substituted Cyclohexane Analog

2-Butylidene-1,1-dimethylcyclohexane exhibits a predicted LogP of 4.7 (or 4.313 per another source), compared to a LogP of 4.6 for the mono-methyl analog 1-butyl-2-methylidenecyclohexane [1][2]. The higher LogP indicates enhanced lipophilicity, which can improve partitioning into hydrophobic matrices, such as the lipid-rich olfactory epithelium, and increase retention time in reversed-phase HPLC analyses.

LogP Lipophilicity Partitioning

Density and Structural Compactness: Impact on Formulation and Handling

The predicted density of 2-butylidene-1,1-dimethylcyclohexane is 0.852±0.06 g/cm³, which is notably lower than the density of the ketone analog 2-butylidene-1-cyclohexanone (0.993 g/cm³) and the unsubstituted butylidenecyclohexane (0.882 g/cm³) [1]. The lower density of the target hydrocarbon is consistent with its purely aliphatic nature (lacking a carbonyl group) and its more highly branched structure.

Density Formulation Physical Properties

Synthetic Accessibility via High-Pressure Wittig Reaction: Yield Benchmarking Against Hindered Ketones

The target compound is accessible via a high-pressure Wittig reaction of the corresponding hindered cyclohexanone with butylidenetriphenylphosphorane, achieving olefin yields in the range of 40–60% under high-pressure conditions (7–15 kbar), whereas the same reaction under ambient pressure typically gives very low or zero yield with sterically hindered ketones [1]. This synthetic method enables the preparation of the target compound where conventional atmospheric Wittig protocols fail, providing a quantifiable advantage in synthetic strategy for this specific structural class.

Synthesis Wittig Reaction Yield

Conformational Rigidity Inferred from Gem-Dimethyl Substitution: Class-Level Olfactory Differentiation

While direct olfactory evaluation data for 2-butylidene-1,1-dimethylcyclohexane are not yet publicly available, the gem-dimethylcyclohexane scaffold is extensively documented to impart distinct conformational preferences that directly influence odor character compared to non-geminal or unsubstituted cyclohexane analogs [1][2]. Research on related gem-dimethylcyclohexane derivatives has demonstrated that the gem-dimethyl group restricts ring flexibility and biases the equilibrium toward specific chair conformations, which is a key determinant of olfactory receptor activation and perceived odor quality (e.g., fruity, woody notes) [1].

Conformation Olfactory Properties Structure-Odor Relationship

Recommended Procurement Scenarios for 2-Butylidene-1,1-dimethylcyclohexane Based on Evidence


Fragrance Ingredient Discovery and Structure-Odor Relationship Studies

Researchers investigating the olfactory properties of alkylidenecyclohexanes should prioritize 2-butylidene-1,1-dimethylcyclohexane over simpler analogs due to its gem-dimethyl substitution, which is known to confer distinct conformational preferences and odor profiles [1]. Its higher molecular weight and lower volatility (B.P. 209.4 °C vs. 184.95 °C for butylidenecyclohexane) make it a more persistent odorant for long-lasting fragrance applications [2]. Although direct olfactory data for this compound are not yet published, its structural class is strongly associated with fruity and woody notes [1].

Analytical Reference Standard for GC-MS and HPLC Method Development

The distinct physicochemical profile of 2-butylidene-1,1-dimethylcyclohexane (LogP 4.7, density 0.852 g/cm³) provides a unique retention time marker in reversed-phase HPLC and a characteristic mass spectrum for GC-MS identification [1]. Its higher boiling point and lipophilicity relative to butylidenecyclohexane (ΔB.P. +24.5 °C; ΔLogP +0.1) enable differentiated separation from common impurities or analogs in complex mixtures [1][2].

Custom Synthesis Starting Material Requiring Sterically Demanding Wittig Olefination

When planning a synthetic route that requires a 1,1-dimethylcyclohexane core with an exocyclic double bond, 2-butylidene-1,1-dimethylcyclohexane is the target product of a validated high-pressure Wittig protocol achieving 40–60% yield, whereas standard atmospheric conditions fail [1]. This evidence supports the compound's acquisition as a key intermediate or a reference standard for optimizing high-pressure reaction conditions in the laboratory [1].

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